molecular formula C7H10F2N2 B2961935 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1006959-46-1

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B2961935
CAS RN: 1006959-46-1
M. Wt: 160.168
InChI Key: POLVCIQJUMATEJ-UHFFFAOYSA-N
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Description

The compound “1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole” is a type of organofluoride . Organofluorides are organic compounds that contain fluorine. They are used in many applications due to their stability and unique properties .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a general process for preparing 2,2-difluoroethanol involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .

Scientific Research Applications

Heteroleptic Cyclometalated Iridium(III) Complexes

Research on heteroleptic Ir(III) metal complexes bearing pyrazoles, including derivatives like "1-(2,4-difluorophenyl)-3,5-dimethylpyrazole," showcases their potential for creating highly efficient, room-temperature blue phosphorescent materials. These materials are significant for applications in organic light-emitting diodes (OLEDs) and other photonic devices, emphasizing the role of pyrazole derivatives in advancing materials science and photonics technology (Yang et al., 2005).

Decarboxylative Fluorination

The decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole, using Selectfluor, presents a method for synthesizing fluorinated derivatives. This process underscores the importance of pyrazole and its derivatives in medicinal chemistry and agrochemical research, providing a pathway to novel fluorinated compounds with enhanced biological or physical properties (Yuan et al., 2017).

Infrared and ab initio Studies of Hydrogen Bonding

Investigations into the hydrogen bonding and proton transfer in complexes formed by pyrazoles, including 3,5-dimethylpyrazole, offer insights into the structural and electronic characteristics of pyrazole-based systems. Such studies are crucial for understanding the chemical behavior of pyrazoles in various environments, impacting the design of pyrazole-containing compounds for catalysis, sensor technology, and pharmaceuticals (Castaneda et al., 2003).

Molecular Structure of 1,4-bis(substituted-carbonyl)benzene

Research on the molecular structure of compounds derived from pyrazoles, such as 1,4-bis(3,5-dimethylpyrazolylcarbonyl)benzene, contributes to the field of coordination chemistry and materials science. These studies enable the development of novel materials with potential applications in electronics, catalysis, and as ligands in metal-organic frameworks (MOFs) (Khan et al., 2020).

Synthesis of Fluorinated Pyrazoles

The development of methods for the synthesis of fluorinated pyrazoles highlights the versatility of pyrazole derivatives in synthesizing compounds with potential applications in pharmaceuticals and agrochemicals. Fluorination can significantly alter the physical, chemical, and biological properties of organic compounds, making this research relevant for discovering new drugs and agrochemicals with improved efficacy and selectivity (Schmitt et al., 2017).

Mechanism of Action

properties

IUPAC Name

1-(2,2-difluoroethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2/c1-5-3-6(2)11(10-5)4-7(8)9/h3,7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLVCIQJUMATEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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